molecular formula C17H17N7O2 B2464036 3-(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one CAS No. 2380087-56-7

3-(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one

Cat. No.: B2464036
CAS No.: 2380087-56-7
M. Wt: 351.37
InChI Key: JLBGNALULCZOCL-UHFFFAOYSA-N
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Description

3-(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one is a complex heterocyclic compound that features a triazolopyrimidine core fused with a pyrrolidine and oxazolidinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of 5,6-diamino-2-phenylpyrimidin-4(3H)-one with nitrous acid to form the triazolopyrimidine core . This intermediate is then subjected to regioselective alkylation with various alkylating agents under aprotic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves optimization of the laboratory-scale procedures to achieve higher yields and purity, possibly through the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

3-(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound likely binds to the ATP-binding site of the enzyme, preventing its activity and thereby inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one is unique due to its combination of a triazolopyrimidine core with a pyrrolidine and oxazolidinone moiety, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2/cyclin A2 selectively makes it a promising candidate for targeted cancer therapy .

Properties

IUPAC Name

3-[1-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O2/c25-17-23(8-9-26-17)13-6-7-22(10-13)15-14-16(19-11-18-15)24(21-20-14)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBGNALULCZOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCOC2=O)C3=NC=NC4=C3N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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